molecular formula C9H9Br2NO B3051635 6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine CAS No. 35183-34-7

6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine

Cat. No.: B3051635
CAS No.: 35183-34-7
M. Wt: 306.98 g/mol
InChI Key: DHJRZMXVKLNNTF-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine is a chemical compound with the molecular formula C9H9Br2NO It is a derivative of benzoxazine, characterized by the presence of two bromine atoms at positions 6 and 8, and a methyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine typically involves the reaction of 2,4-dibromophenol with formaldehyde and methylamine. The reaction proceeds through a Mannich-type condensation, forming the benzoxazine ring. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of debrominated benzoxazine derivatives.

Scientific Research Applications

6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde
  • 6,8-Dibromo-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one
  • 3-Methyl-6,8-dibromo-3,4-dihydro-2H-1,3-benzoxazine

Uniqueness

6,8-Dibromo-3-methyl-3,4-dihydro-2h-1,3-benzoxazine is unique due to its specific substitution pattern and the presence of both bromine atoms and a methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.

Properties

IUPAC Name

6,8-dibromo-3-methyl-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-12-4-6-2-7(10)3-8(11)9(6)13-5-12/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJRZMXVKLNNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C(=CC(=C2)Br)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956630
Record name 6,8-Dibromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35183-34-7
Record name NSC85460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-Dibromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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